4-((2-Chloro-4-fluorobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-Chloro-4-fluorobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C21H17ClFN3S and its molecular weight is 397.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research on related fluorinated compounds, such as pyrazolo[3,4-d]pyrimidin-4-ones and pyrazole with benzo[d]thiazole derivatives, has shown promising anticancer activities. These compounds have been evaluated for their efficacy against different cancer cell lines, including breast and liver cancer, demonstrating potent inhibitory effects on cell proliferation and inducing apoptosis in cancer cells (Abdellatif et al., 2014); (Liu et al., 2019).
Anti-inflammatory and Analgesic Activities
Compounds synthesized from similar chemical structures have shown significant anti-inflammatory and analgesic effects. These include imidazolyl acetic acid derivatives and thieno[3,4-c]pyrazole derivatives, which were tested for their ability to reduce inflammation and pain in animal models (Khalifa & Abdelbaky, 2008); (Menozzi et al., 1992).
Antibacterial Activity
Several studies have synthesized and evaluated the antibacterial activities of new derivatives containing various functional groups, including sulfonamido moiety and pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives. These compounds showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents (Bildirici et al., 2007); (Kendre et al., 2015).
Properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methylsulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3S/c1-13-3-4-15(9-14(13)2)19-11-20-21(24-7-8-26(20)25-19)27-12-16-5-6-17(23)10-18(16)22/h3-11H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMUNJUSKJVSQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(C=C(C=C4)F)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.